molecular formula C18H15ClN2O2S3 B2658481 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 303988-42-3

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2658481
CAS No.: 303988-42-3
M. Wt: 422.96
InChI Key: RSYLHBDHMAOWTR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a 1,3,4-thiadiazole ring, a privileged heterocycle known to confer a wide range of biological activities. The molecule is strategically functionalized with a 4-chlorophenyl ketone moiety and a phenoxyethylsulfanyl side chain, making it a valuable intermediate for the design and synthesis of novel pharmacologically active compounds. Research into analogous 1,3,4-thiadiazole derivatives has demonstrated their potential as inhibitors of key enzymatic targets. For instance, certain derivatives have shown promising inhibitory activity against kinases like death-associated protein kinase 1 (DAPK1) [https://pubmed.ncbi.nlm.nih.gov/38374692/], which is a target of interest in neurodegenerative and oncological research. Furthermore, the 1,3,4-thiadiazole nucleus is frequently explored for its antimicrobial and anticancer properties, often acting through mechanisms that involve the induction of apoptosis or interference with essential cellular pathways in pathological cells [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9942951/]. The specific substitution pattern on this compound, featuring dual sulfide linkages, enhances its ability to interact with biological thiols and metal ions in enzyme active sites, thereby modulating their function. This reagent provides researchers with a sophisticated building block for developing new chemical entities aimed at probing biological systems and creating potential therapeutic agents for conditions such as cancer, infectious diseases, and neurological disorders.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S3/c19-14-8-6-13(7-9-14)16(22)12-25-18-21-20-17(26-18)24-11-10-23-15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLHBDHMAOWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Ethanone Moiety: The ethanone moiety can be synthesized through Friedel-Crafts acylation reactions involving 4-chlorobenzoyl chloride and an appropriate aromatic compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that derivatives containing thiadiazole structures exhibit notable antibacterial activity against resistant strains of bacteria. For instance, compounds related to 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one have shown efficacy against Helicobacter pylori, a major contributor to gastric ulcers and cancers. The inhibition zones observed in disk diffusion assays suggest that these compounds could be developed into effective treatments for bacterial infections resistant to conventional antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, revealing that derivatives of this compound could inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. The reaction pathways typically include the formation of thioether linkages and the introduction of the chlorophenyl group through electrophilic substitution reactions. Research has demonstrated that modifying the substituents on the thiadiazole ring can significantly influence the biological activity of the resulting compounds, suggesting a structure–activity relationship (SAR) that could guide future synthetic efforts .

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development. The compound has a predicted boiling point of approximately 618.9 °C and a density of 1.44 g/cm³. These properties indicate stability under various conditions, which is beneficial for pharmaceutical formulations .

Toxicological Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds before clinical use. Preliminary studies suggest that derivatives of this compound exhibit low toxicity in vitro; however, comprehensive toxicological evaluations are necessary to confirm these findings and ensure safety in vivo .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Core : Thiadiazole derivatives (e.g., target compound, ) exhibit greater lipophilicity compared to oxadiazole analogs () due to sulfur’s polarizability, which may enhance membrane permeability .
  • Substituent Effects: The phenoxyethyl group in the target compound introduces steric bulk and flexibility, contrasting with rigid substituents like 2-furyl () or planar quinolinyl (). This could influence pharmacokinetic profiles .
  • Chlorophenyl Motif : Common in and 15, this group is linked to improved binding in antimicrobial and anticancer agents, likely via hydrophobic interactions .

Biological Activity

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one, also known by its CAS number 303988-42-3, is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that combines a chlorophenyl group with a thiadiazole moiety, which is known for various pharmacological properties.

The molecular formula of the compound is C18H15ClN2O2S3C_{18}H_{15}ClN_{2}O_{2}S_{3} with a molecular weight of 422.97 g/mol. Some predicted physical properties include:

  • Boiling Point : 618.9 ± 65.0 °C
  • Density : 1.44 ± 0.1 g/cm³
  • pKa : -2.09 ± 0.10

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μg/mL)Notes
HCT116 (Colon)3.29Most active against this line
H460 (Lung)10Significant inhibition observed
MCF-7 (Breast)0.28High potency in breast cancer
PC3 (Prostate)10 μMInduced 89.2% growth inhibition

The mechanism of action appears to involve apoptosis induction, as indicated by caspase activation studies, which show that the compound can trigger programmed cell death in cancer cells without causing cell cycle arrest .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study on various thiadiazole derivatives demonstrated that certain analogs exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition of viral activity . This suggests potential applications in phytopathology and agricultural biotechnology.

Other Biological Activities

Beyond anticancer and antiviral effects, thiadiazole derivatives have been shown to possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of inflammatory mediators has been documented in related compounds.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by structural modifications. For instance:

  • The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
  • Substituents on the thiadiazole ring can modulate the interaction with biological targets such as tubulin and kinases, impacting their efficacy against cancer cells .

Case Studies

  • Thiadiazole Derivatives in Cancer Research : A comprehensive study published in MDPI evaluated multiple thiadiazole compounds, including derivatives similar to the target compound, demonstrating a correlation between structural features and biological activity across various cancer cell lines .
  • Antiviral Screening : In a series of experiments focusing on TMV, several synthesized compounds were tested for their ability to inhibit viral replication, showcasing the potential for developing new antiviral agents based on thiadiazole scaffolds .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A general procedure involves alkylation of a thiol-containing intermediate (e.g., 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol) with a bromo-ketone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in polar aprotic solvents like DMF or acetone. Optimization strategies include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Acetone improves yield (74–91%) compared to DMF due to reduced byproduct formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol yields pure product .

Table 1: Representative Synthesis Conditions

Alkylating AgentSolventTemp (°C)Yield (%)Reference
2-Bromo-1-(4-methoxyphenyl)ethanoneAcetone7091
2-Bromo-1-(4-chlorophenyl)ethanoneDMF8074

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • ¹H NMR : Aromatic protons (δ 7.8–8.0 ppm for chlorophenyl), methylene groups (δ 4.7–4.8 ppm for –SCH2–), and thiadiazole protons (δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and S–S (500–600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) confirm molecular weight .

Advanced Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Conflicting data may arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve this:

  • High-resolution X-ray crystallography : Use SHELXL for refinement to resolve bond-length ambiguities (e.g., C–S vs. S–S bonds) .
  • DFT calculations : Compare experimental IR/NMR with computed spectra to identify dominant conformers .
  • Variable-temperature NMR : Probe dynamic behavior (e.g., hindered rotation of thiadiazole rings) .

Example : In a related thiadiazole derivative, X-ray data (R factor = 0.068) confirmed a planar thiadiazole ring, while NMR suggested fluxionality due to solvent interactions .

Q. What methodologies are recommended for evaluating biological activity and SAR?

For anticandidal activity:

  • Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against Candida albicans (e.g., 6d in showed MIC = 8 μg/mL) .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing –Cl groups enhance activity by increasing membrane permeability) .
  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 enzymes, guided by crystallographic data .

Q. How can computational modeling aid in understanding electronic properties?

  • HOMO-LUMO analysis : Predict reactivity via Gaussian09 at the B3LYP/6-31G(d) level. Thiadiazole rings often show low LUMO energies, favoring nucleophilic attack .
  • Molecular electrostatic potential (MEP) : Identify electrophilic regions (e.g., sulfur atoms) for functionalization .

Q. What strategies mitigate challenges in handling reactive intermediates?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent oxidation .
  • Low-temperature work : Perform thiol-alkylation at 0–5°C to stabilize sulfanyl radicals .
  • Inert atmosphere : Conduct reactions under N₂ to avoid disulfide formation .

Data Contradiction Analysis

Q. How should researchers address conflicting data in multi-step syntheses?

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation (e.g., unexpected thioether oxidation to sulfoxides) .
  • Cross-validation : Compare melting points, NMR, and HRMS with literature (e.g., vs. 7 highlights solvent-dependent yield variations) .

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